Disodium lauriminobishydroxypropylsulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Disodium lauriminobishydroxypropylsulfonate is a synthetic surfactant widely used in cosmetic and personal care products. It is known for its excellent cleansing and foaming properties, making it a popular ingredient in shampoos, shower gels, and soaps. The compound is a disodium salt, with hydroxypropyl and sulfonate groups contributing to its surfactant characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of disodium lauriminobishydroxypropylsulfonate typically involves the reaction of lauryl amine with hydroxypropyl sulfonate under controlled conditions. The process includes:

Lauryl Amine Reaction: Lauryl amine reacts with 2-hydroxypropanol to form an intermediate.

Sulfonation: The intermediate is then sulfonated using sodium sulfite to introduce the sulfonate groups.

Neutralization: The final step involves neutralizing the product with sodium hydroxide to form the disodium salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions: Disodium lauriminobishydroxypropylsulfonate primarily undergoes substitution reactions due to the presence of reactive sulfonate groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like hydrogen peroxide can oxidize the hydroxypropyl groups.

Reduction: Reducing agents such as sodium borohydride can reduce any oxidized forms of the compound.

Substitution: Halogenated compounds can react with the sulfonate groups, leading to various substituted products.

Major Products: The major products formed from these reactions include various substituted sulfonates and oxidized or reduced derivatives of the original compound .

Scientific Research Applications

Disodium lauriminobishydroxypropylsulfonate has diverse applications in scientific research:

Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: Employed in cell culture and molecular biology for its ability to disrupt cell membranes and enhance permeability.

Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

Industry: Widely used in the formulation of personal care products, detergents, and cleaning agents

Mechanism of Action

The mechanism of action of disodium lauriminobishydroxypropylsulfonate is primarily based on its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing of oil and water phases. This property is crucial in its role as a cleansing agent, where it helps to emulsify and remove dirt and oils from surfaces. The molecular targets include lipid membranes, where it disrupts the lipid bilayer, leading to increased permeability .

Comparison with Similar Compounds

Disodium lauryl sulfosuccinate: Another surfactant with similar cleansing properties but different molecular structure.

Sodium lauryl sulfate: A widely used surfactant with stronger cleansing action but potentially higher irritation.

Cocamidopropyl betaine: A milder surfactant often used in combination with other surfactants for enhanced performance

Uniqueness: Disodium lauriminobishydroxypropylsulfonate stands out due to its balanced properties of effective cleansing and mildness, making it suitable for sensitive skin formulations. Its unique structure allows for versatile applications in both personal care and industrial products .

Properties

CAS No. |

4055-91-8 |

|---|---|

Molecular Formula |

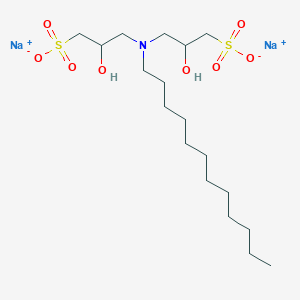

C18H37NNa2O8S2 |

Molecular Weight |

505.6 g/mol |

IUPAC Name |

disodium;3-[dodecyl-(2-hydroxy-3-sulfonatopropyl)amino]-2-hydroxypropane-1-sulfonate |

InChI |

InChI=1S/C18H39NO8S2.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-19(13-17(20)15-28(22,23)24)14-18(21)16-29(25,26)27;;/h17-18,20-21H,2-16H2,1H3,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |

InChI Key |

JNDQSKVFUPTSPG-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCN(CC(CS(=O)(=O)[O-])O)CC(CS(=O)(=O)[O-])O.[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3(12),4(9),10,15,17,19-heptaene-13,22-dione](/img/structure/B15193086.png)